5-(2-Methanesulfonamidoethyl)thiophene-2-carboxylic acid
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Overview
Description
5-(2-Methanesulfonamidoethyl)thiophene-2-carboxylic acid is a chemical compound with the molecular formula C8H11NO4S2 and a molecular weight of 249.31 g/mol It is characterized by the presence of a thiophene ring substituted with a methanesulfonamidoethyl group and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Methanesulfonamidoethyl)thiophene-2-carboxylic acid typically involves the introduction of the methanesulfonamidoethyl group onto the thiophene ring followed by carboxylation. One common method involves the reaction of 2-thiophenecarboxylic acid with methanesulfonyl chloride in the presence of a base such as triethylamine to form the intermediate 2-(methanesulfonyl)thiophene-2-carboxylic acid. This intermediate is then reacted with ethylenediamine to introduce the ethyl group, resulting in the formation of this compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
5-(2-Methanesulfonamidoethyl)thiophene-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The methanesulfonamidoethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
Scientific Research Applications
5-(2-Methanesulfonamidoethyl)thiophene-2-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: Utilized in the development of organic semiconductors and materials for electronic devices.
Mechanism of Action
The mechanism of action of 5-(2-Methanesulfonamidoethyl)thiophene-2-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The methanesulfonamidoethyl group can enhance the compound’s ability to interact with biological targets through hydrogen bonding and electrostatic interactions. The thiophene ring can participate in π-π stacking interactions with aromatic residues in proteins .
Comparison with Similar Compounds
Similar Compounds
2-Thiophenecarboxylic acid: Lacks the methanesulfonamidoethyl group.
5-(2-Aminoethyl)thiophene-2-carboxylic acid: Contains an aminoethyl group instead of a methanesulfonamidoethyl group.
5-(2-Methanesulfonamidoethyl)furan-2-carboxylic acid: Contains a furan ring instead of a thiophene ring.
Uniqueness
5-(2-Methanesulfonamidoethyl)thiophene-2-carboxylic acid is unique due to the presence of both the methanesulfonamidoethyl group and the thiophene ring. This combination imparts specific chemical and biological properties that are not observed in similar compounds. The methanesulfonamidoethyl group enhances solubility and reactivity, while the thiophene ring provides stability and electronic properties beneficial for various applications.
Biological Activity
5-(2-Methanesulfonamidoethyl)thiophene-2-carboxylic acid is a thiophene derivative that has gained attention in medicinal chemistry due to its potential biological activities. This compound is structurally related to various bioactive thiophene derivatives, which have been studied for their pharmacological properties, including antiviral and anticancer activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C₉H₁₁N₁O₄S
- Molecular Weight : 217.25 g/mol
This compound features a thiophene ring substituted with a carboxylic acid and a methanesulfonamide group, which may contribute to its biological activity by enhancing solubility and interaction with biological targets.
The biological activity of this compound is attributed to several mechanisms:
- Inhibition of Viral Replication : Similar compounds have been shown to inhibit viral polymerases, making them potential candidates for antiviral therapy. For instance, derivatives of thiophene-2-carboxylic acids have been identified as potent inhibitors of HCV NS5B polymerase, affecting RNA replication in hepatoma cells .
- Anticancer Activity : Thiophene derivatives are being investigated for their ability to induce apoptosis in cancer cells. The presence of the methanesulfonamide moiety may enhance the compound's ability to interact with specific cellular targets involved in cell proliferation and survival.
- Anti-inflammatory Properties : Compounds with similar structures have demonstrated anti-inflammatory effects through the inhibition of pro-inflammatory cytokines, suggesting that this compound may also possess such properties.
Table 1: Summary of Biological Activities
Research Highlights
- Antiviral Studies : A study conducted by researchers demonstrated that thiophene-2-carboxylic acid derivatives effectively inhibit HCV replication in Huh-7 cells at concentrations as low as 10 µM, with IC50 values indicating high potency against the viral polymerase .
- Anticancer Mechanisms : In a series of experiments, derivatives similar to this compound were found to activate apoptotic pathways in various cancer cell lines, suggesting that modifications to the thiophene structure can enhance anticancer efficacy .
- Inflammatory Response : Another study highlighted the anti-inflammatory effects of thiophene derivatives, showing significant reductions in cytokine production when tested on LPS-stimulated macrophages .
Properties
IUPAC Name |
5-[2-(methanesulfonamido)ethyl]thiophene-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO4S2/c1-15(12,13)9-5-4-6-2-3-7(14-6)8(10)11/h2-3,9H,4-5H2,1H3,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZKPZAYMWQXUFE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NCCC1=CC=C(S1)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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